6-Bromo-4-nitroisoindolin-1-one
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Overview
Description
6-Bromo-4-nitroisoindolin-1-one is a heterocyclic compound with the molecular formula C8H5BrN2O3 and a molecular weight of 257.04 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position and a nitro group at the 4th position on the isoindolin-1-one ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-nitroisoindolin-1-one typically involves the bromination and nitration of isoindolin-1-one derivatives. One common method includes the bromination of isoindolin-1-one using bromine or N-bromosuccinimide (NBS) under controlled conditions, followed by nitration using nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-nitroisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Coupling: Palladium catalysts with boronic acids under mild conditions.
Major Products
Substitution: Formation of substituted isoindolin-1-one derivatives.
Reduction: Formation of 6-bromo-4-aminoisoindolin-1-one.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
6-Bromo-4-nitroisoindolin-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 6-Bromo-4-nitroisoindolin-1-one is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
6-Bromoisoindolin-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitroisoindolin-1-one: Lacks the bromine atom, affecting its ability to participate in halogen bonding.
6-Chloro-4-nitroisoindolin-1-one: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and biological activity
Uniqueness
6-Bromo-4-nitroisoindolin-1-one is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research applications .
Properties
IUPAC Name |
6-bromo-4-nitro-2,3-dihydroisoindol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O3/c9-4-1-5-6(3-10-8(5)12)7(2-4)11(13)14/h1-2H,3H2,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDKZESSUKFRPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2[N+](=O)[O-])Br)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697460 |
Source
|
Record name | 6-Bromo-4-nitro-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269291-06-6 |
Source
|
Record name | 6-Bromo-4-nitro-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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